molecular formula C10H10N4O2 B7721853 3-(2-hydroxyanilino)-6-methyl-2H-1,2,4-triazin-5-one

3-(2-hydroxyanilino)-6-methyl-2H-1,2,4-triazin-5-one

Cat. No.: B7721853
M. Wt: 218.21 g/mol
InChI Key: ZPAKDBICYBWQCL-UHFFFAOYSA-N
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Description

3-(2-Hydroxyanilino)-6-methyl-2H-1,2,4-triazin-5-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a triazine ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxyanilino)-6-methyl-2H-1,2,4-triazin-5-one typically involves the reaction of 2-hydroxyaniline with 6-methyl-1,2,4-triazin-5-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Common solvents used include ethanol or methanol, and catalysts such as acids or bases may be employed to optimize the reaction yield .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyanilino)-6-methyl-2H-1,2,4-triazin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of functionalized triazine compounds .

Scientific Research Applications

3-(2-Hydroxyanilino)-6-methyl-2H-1,2,4-triazin-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-hydroxyanilino)-6-methyl-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Hydroxyanilino)-6-methyl-2H-1,2,4-triazin-5-one is unique due to its triazine ring structure, which imparts stability and versatility in chemical reactions. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-(2-hydroxyanilino)-6-methyl-2H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-6-9(16)12-10(14-13-6)11-7-4-2-3-5-8(7)15/h2-5,15H,1H3,(H2,11,12,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAKDBICYBWQCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=NC1=O)NC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC(=NC1=O)NC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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